GSK1059615 is a highly potent, reversible, ATP-competitive pyridinylquinoline derivative that functions as a dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR). Commercially procured primarily as a foundational benchmark compound, it exhibits sub-nanomolar affinity for class I PI3K isoforms, notably achieving an IC50 of 0.4 nM for PI3Kα and 0.6 nM for PI3Kβ . Unlike highly soluble downstream clinical candidates, GSK1059615 is highly lipophilic and requires specific co-solvent formulations for in vitro and in vivo deployment. Its primary value in procurement lies in its role as a stringent positive control for complete PI3K/AKT/mTOR cascade blockade and as a structural surrogate for structure-activity relationship (SAR) studies in quinoline-based kinase inhibitor development.
Substituting GSK1059615 with single-node inhibitors (such as the AKT inhibitor MK-2206 or the mTOR inhibitor AZD-2014) fundamentally alters assay outcomes, as single-target blockade typically triggers compensatory feedback loops that allow cell survival, whereas GSK1059615 completely shuts down the cascade to induce programmed necrosis [1]. Furthermore, replacing it with other standard dual inhibitors like Dactolisib (NVP-BEZ235) requires up to 10-fold higher dosing concentrations to achieve equivalent PI3Kα suppression, increasing the risk of off-target kinase interference. From a processability standpoint, generic substitution fails because GSK1059615 possesses a highly specific insolubility profile (<0.1 mg/mL in water); buyers attempting to use standard aqueous buffers will experience immediate precipitation, necessitating the co-procurement of specific excipients like PEG300 and Tween-80 to maintain a stable suspension .
In comparative biochemical assays, GSK1059615 demonstrates an IC50 of 0.4 nM against PI3Kα, making it approximately 10-fold more potent than the widely utilized benchmark dual inhibitor Dactolisib (NVP-BEZ235), which exhibits an IC50 of ~4 nM [1]. This ultra-high potency allows researchers to establish baseline cascade blockade at significantly lower concentrations, thereby minimizing the risk of off-target binding to other lipid or protein kinases in multiplexed screening environments.
| Evidence Dimension | PI3Kα Kinase Inhibition (IC50) |
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | Dactolisib / NVP-BEZ235 (4.0 nM) |
| Quantified Difference | 10-fold greater potency for GSK1059615 |
| Conditions | Cell-free HTRF-based PI3K profiling assay with 100 μM ATP |
Procuring this ultra-potent inhibitor allows assay developers to use lower compound concentrations, reducing background noise and off-target kinase binding in high-throughput screening.
GSK1059615 is practically insoluble in standard aqueous media (<0.1 mg/mL). To achieve a viable 0.5 mg/mL (1.50 mM) suspended solution for dosing or complex assays, the compound strictly requires a multi-stage co-solvent formulation, typically utilizing 10% DMSO followed by 40% PEG300, 5% Tween-80, and 45% saline, combined with ultrasonic dispersion . Attempting to bypass this formulation with simple DMSO-to-water dilutions results in rapid phase separation and assay failure.
| Evidence Dimension | Maximum stable suspension concentration |
| Target Compound Data | 0.5 mg/mL in optimized co-solvent |
| Comparator Or Baseline | <0.1 mg/mL in standard aqueous buffer |
| Quantified Difference | >5-fold increase in solubility utilizing specific excipients |
| Conditions | Stepwise addition of DMSO, PEG300, Tween-80, and saline with sonication |
Buyers must plan procurement of specific excipients alongside the API to prevent precipitation and ensure reproducible dosing in vivo.
When evaluated in head and neck squamous cell carcinoma (HNSCC) models, 3 μM of GSK1059615 significantly outperformed equivalent concentrations of single-node inhibitors, including the AKT inhibitor MK-2206 and the mTOR inhibitor AZD-2014 [1]. Because GSK1059615 simultaneously blocks PI3K, AKT, and mTOR signaling, it bypasses the compensatory survival pathways that typically render single-node inhibitors ineffective, triggering mitochondrial programmed necrosis instead of standard apoptosis.
| Evidence Dimension | Cell survival reduction (Cytotoxicity) |
| Target Compound Data | Significant reduction in MTT OD at 3 μM |
| Comparator Or Baseline | MK-2206 or AZD-2014 (Minimal reduction in MTT OD at 3 μM) |
| Quantified Difference | Superior cell death induction bypassing feedback loops |
| Conditions | SCC-9 and primary OCC cell lines treated for 72 hours |
This compound is essential for modeling complete pathway shutdown in resistant cell lines where feedback loops bypass single-node blockade.
Before the development of the highly optimized clinical candidate Omipalisib (GSK2126458), GSK1059615 served as the critical crystallographic surrogate [1]. By co-crystallizing GSK1059615 with PI3Kγ, researchers mapped the exact binding interactions of the quinoline core within the ATP-binding cleft. Procurement of GSK1059615 is therefore essential for structural biology labs needing the original benchmark compound to validate new molecular docking models or to calibrate X-ray crystallography workflows for novel thiazolidinedione derivatives.
| Evidence Dimension | Structural resolution and SAR baseline utility |
| Target Compound Data | Primary surrogate for PI3Kγ co-crystallization |
| Comparator Or Baseline | Omipalisib (Downstream optimized derivative) |
| Quantified Difference | GSK1059615 provides the foundational binding data for the quinoline series |
| Conditions | X-ray crystallography of inhibitor-bound PI3Kγ |
Structural biology teams must procure this exact compound to replicate foundational SAR baselines and validate in silico docking models for new kinase inhibitors.
Due to its sub-nanomolar potency (0.4 nM for PI3Kα), GSK1059615 is the ideal positive control for HTRF-based kinase profiling assays. It allows assay developers to establish a maximum-inhibition baseline at extremely low dosing concentrations, minimizing background noise and off-target effects compared to using higher concentrations of Dactolisib .
Because of its strict insolubility in water, GSK1059615 is heavily utilized by pharmaceutical formulation teams to test and validate lipophilic drug delivery systems. It serves as a rigorous test case for PEG300/Tween-80 suspensions and cyclodextrin inclusion complexes in preclinical pharmacokinetic modeling.
As the foundational surrogate compound used to map the ATP-binding cleft of PI3K isoforms, GSK1059615 is a mandatory reference material for computational chemistry and X-ray crystallography labs. It provides the baseline binding coordinates necessary to validate in silico docking models for next-generation quinoline-based inhibitors [1].
In oncology research focusing on resistance mechanisms, particularly in HNSCC and gastric cancers, GSK1059615 is procured to model complete PI3K/AKT/mTOR cascade shutdown. It is the preferred agent when researchers need to bypass the compensatory survival loops that render single-node AKT or mTOR inhibitors ineffective, reliably inducing programmed necrosis [2].